molecular formula C12H12FN3O3S B2501871 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1323705-89-0

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2501871
CAS No.: 1323705-89-0
M. Wt: 297.3
InChI Key: QQEHBRGJIXPZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with an azetidine ring bearing a 3-fluorophenylsulfonyl moiety.

Properties

IUPAC Name

5-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-3-10(13)5-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHBRGJIXPZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: cis-3,4-Epoxy Amines

Epoxy amines are prepared by epoxidation of allylamines using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. For example:

  • Substrate : cis-3,4-Epoxy-N-(3-fluorophenylsulfonyl)azetidine precursor.
  • Conditions : 5 mol% La(OTf)₃ in 1,2-dichloroethane (0.2 M) under reflux for 6–12 hours.

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Catalyst loading 5 mol% La(OTf)₃ Maximizes cyclization efficiency (85–92%)
Solvent 1,2-Dichloroethane Enhances Lewis acid activity
Temperature Reflux (83°C) Accelerates ring closure

This method avoids side reactions such as epoxide hydrolysis, preserving acid-sensitive groups.

Construction of the 3-Methyl-1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with acyl derivatives , a widely validated approach.

Amidoxime Preparation

Amidoximes are synthesized by reacting nitriles with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours. For 3-methyl-1,2,4-oxadiazole:

  • Substrate : Acetonitrile-derived amidoxime (CH₃C≡N → CH₃C(NH₂)=NOH).
  • Yield : 78–85% after recrystallization.

Cyclization Strategies

Method A : Reaction with acyl chlorides

  • Reagents : Acetyl chloride, triethylamine (base).
  • Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
  • Yield : 70–75%.

Method B : Coupling with activated esters

  • Reagents : Ethyl chloroformate, 1-hydroxybenzotriazole (HOBt).
  • Conditions : Tetrahydrofuran (THF), reflux, 4 hours.
  • Yield : 80–88%.

Coupling of Azetidine and Oxadiazole Moieties

The final step involves sulfonylation of the azetidine nitrogen followed by nucleophilic substitution to attach the oxadiazole.

Sulfonylation of Azetidine

  • Reagents : 3-Fluorobenzenesulfonyl chloride, pyridine.
  • Conditions : Dichloromethane, 0°C to room temperature, 3 hours.
  • Yield : 90–95%.

Oxadiazole Attachment

The 3-methyl-1,2,4-oxadiazole is introduced via Mitsunobu reaction or nucleophilic aromatic substitution:

  • Mitsunobu Conditions : DIAD, PPh₃, THF, 12 hours.
  • Yield : 65–70%.

Optimization and Scalability

Purification Techniques

  • Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted sulfonyl chloride.
  • Crystallization : Ethanol/water (7:3) yields >99% purity.

Industrial Considerations

Challenge Solution
Epoxide instability Continuous flow reactors for rapid processing
Sulfonylation exotherm Jacketed reactors with temperature control

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
La(OTf)₃ catalysis High regioselectivity Requires anhydrous conditions 85–92%
Amidoxime cyclization Scalable Sensitive to moisture 70–88%
Mitsunobu coupling Mild conditions Costly reagents 65–70%

Mechanistic Insights

  • Azetidine Formation : La(OTf)₃ activates the epoxide oxygen, enabling nucleophilic attack by the amine to form the four-membered ring.
  • Oxadiazole Cyclization : Dehydration of the amidoxime-acyl intermediate proceeds via a concerted transition state, stabilized by electron-withdrawing groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Compounds containing oxadiazole rings are known for their diverse biological activities. The specific biological activities of 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole include:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inducing apoptosis in leukemia cells and inhibiting proliferation in breast cancer (MCF7) and prostate cancer (PC-3) cell lines .
  • Antimicrobial Activity : Research has demonstrated that derivatives of oxadiazoles can exhibit antimicrobial properties against pathogens such as Mycobacterium bovis and other bacterial strains .
  • Anti-Diabetic Properties : In vivo studies using genetically modified models have suggested that compounds similar to this compound may lower glucose levels significantly, indicating potential use in diabetes management .

Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF70.275
Similar Oxadiazole DerivativePC-30.417

Antimicrobial Activity Data

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium bovisTo be determined in ongoing studies

Case Study 1: Anticancer Potential

A study conducted on various oxadiazole derivatives revealed that certain compounds demonstrated enhanced cytotoxic effects on leukemia cells compared to standard chemotherapeutic agents. The derivatives exhibited IC50 values significantly lower than traditional treatments, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research by Dhumal et al. focused on the synthesis of several oxadiazole derivatives tested for antimicrobial activity against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria, suggesting their utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

5-[1-(3-Chloro-2-methylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole (CAS 1327198-49-1)
  • Structural Difference : Replaces the 3-fluorophenyl group with a 3-chloro-2-methylphenyl substituent.
  • Impact : The chloro and methyl groups increase steric bulk and alter electronic properties. Chlorine’s higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
  • Molecular Weight : 327.79 g/mol (vs. ~328–358 g/mol for other analogs).
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1331267-31-2)
  • Structural Difference : Features a para-bromophenyl group instead of meta-fluorophenyl.
  • Impact : Bromine’s larger atomic radius and polarizability may strengthen hydrophobic interactions in binding pockets. However, bromine’s metabolic susceptibility could reduce in vivo half-life .
  • Molecular Weight : 358.21 g/mol.
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251681-85-2)
  • Structural Difference : Substitutes the phenylsulfonyl group with a benzylsulfonyl moiety.
  • The phenyl group at the oxadiazole’s 3-position (vs. methyl) enhances aromatic interactions but may reduce solubility .

Variations in the Oxadiazole Substituents

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (SH-5921)
  • Structural Difference : Lacks the azetidine-sulfonyl group entirely.
  • Impact : Simplified structure reduces molecular complexity and weight (MW ~192 g/mol). Suitable for early-stage lead optimization but lacks the sulfonamide’s hydrogen-bonding capacity .
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate (CAS 1351633-71-0)
  • Structural Difference : Replaces methyl with cyclopropyl on the oxadiazole and modifies the sulfonyl-benzyl group.
  • Impact : Cyclopropyl’s strained ring enhances metabolic stability and may restrict conformational flexibility. The oxalate salt improves solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Target Compound C₁₂H₁₂FN₃O₃S* ~328 3-Fluorophenylsulfonyl, methyl Balanced lipophilicity, metabolic stability
CAS 1327198-49-1 C₁₃H₁₄ClN₃O₃S 327.79 3-Chloro-2-methylphenylsulfonyl Enhanced lipophilicity
CAS 1331267-31-2 C₁₂H₁₂BrN₃O₃S 358.21 4-Bromophenylsulfonyl Strong hydrophobic interactions
SH-5921 C₉H₆FN₃O 191.16 3-Fluorophenyl Low molecular weight, simplicity

*Estimated based on analogs.

Biological Activity

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique combination of an oxadiazole ring and an azetidine moiety suggests a diverse range of biological interactions. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂FN₃O₃S, with a molecular weight of 297.31 g/mol. The compound features a sulfonyl group attached to an azetidine ring and an oxadiazole structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₂FN₃O₃S
Molecular Weight297.31 g/mol
IUPAC Name5-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
CAS Number1323705-89-0

Biological Activity Overview

Compounds containing the oxadiazole moiety are well-documented for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The specific biological activities associated with this compound are still under investigation; however, preliminary studies suggest significant potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole class exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study highlighted that compounds with the 1,3,4-oxadiazole ring showed broad-spectrum antibacterial and antifungal activities against pathogens such as E. coli, S. aureus, and C. albicans .
CompoundActivity TypeTarget OrganismReference
Compound AAntibacterialE. coli
Compound BAntifungalC. albicans
5-(1-(3-FPS)A)AntimicrobialS. aureus, P. aeruginosaOngoing Studies

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented extensively. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

  • Case Study : A recent study demonstrated that certain oxadiazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .

The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes or cellular receptors. For example:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for cellular metabolism or pathogen survival.
  • Receptor Interaction : They may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have focused on synthesizing derivatives and evaluating their biological activities through various assays:

Synthesis and Characterization

Research has reported successful synthesis methods for creating oxadiazole derivatives with improved biological profiles:

DerivativeSynthesis MethodBiological Activity
Compound XAza-Michael additionAntimicrobial
Compound YMulti-step synthesisAnticancer

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 5-(1-((3-fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of a sulfonamide precursor under inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Coupling the azetidine intermediate with a fluorophenylsulfonyl group using reagents like triethylamine in dichloromethane .
  • Step 3 : Oxadiazole ring formation via cyclocondensation of nitrile or amidoxime intermediates, requiring precise temperature control (60–80°C) and catalysts like ammonium chloride .
  • Critical parameters : Solvent choice (e.g., ethanol for polar intermediates), reaction time (12–24 hours), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with fluorine-19 NMR for tracking the fluorophenyl group .
  • Infrared Spectroscopy (IR) : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns .

Q. What are the primary biological targets or activities reported for this compound?

  • Answer : Preliminary studies on structurally similar oxadiazoles suggest:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via sulfonyl group interactions .
  • Anticancer potential : Induction of apoptosis in cancer cell lines through hydrophobic interactions with cellular targets .
  • Neuropharmacological applications : Modulation of ion channels due to the azetidine moiety’s conformational flexibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step involving the 3-fluorophenyl group?

  • Answer :

  • Solvent optimization : Replace dichloromethane with dimethylformamide (DMF) to enhance sulfonamide solubility .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl transfer .
  • Real-time monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Answer : Contradictions may arise from:

  • Structural variations : Compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) using quantitative structure-activity relationship (QSAR) models .
  • Assay conditions : Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize variability .
  • Metabolic stability : Evaluate compound stability in plasma or liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. How to design experiments to study the compound’s mechanism of action at the molecular level?

  • Answer :

  • Molecular docking : Use software like AutoDock to predict binding affinities for targets (e.g., kinases, GPCRs) based on the sulfonyl and azetidine motifs .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
  • CRISPR-Cas9 knockout models : Validate target specificity by silencing putative receptors in cell lines .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Answer :

  • Chiral separation : Use chiral stationary phases (e.g., amylose-based columns) in HPLC .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps .
  • Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration and enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.